3-Amino-1-[4-(dimethylamino)phenyl]thiourea
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Description
3-Amino-1-[4-(dimethylamino)phenyl]thiourea is a useful research compound. Its molecular formula is C9H14N4S and its molecular weight is 210.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Michael Reaction Catalyst
A study by Okino et al. (2005) synthesized bifunctional catalysts incorporating a thiourea moiety and an amino group on a chiral scaffold. Among these, a thiourea compound with dimethylamino groups showed high efficiency in the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins. This catalyst was used for synthesizing (R)-(-)-baclofen and creating a chiral quaternary carbon center with high enantioselectivity (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).
Detection of Chromium(III) Cations
Xu et al. (2014) developed a simple probe, 1, 1-(4-cyano-phenyl)-3-(4-dimethylamino-phenyl)-thiourea, for detecting chromium(III) cations. This probe exhibited fluorescence enhancement upon exposure to chromium(III), demonstrating potential for practical applications in biological systems (Xu, Yang, Shao, Zhou, Zhu, & Xie, 2014).
Study of Tautomeric Behavior
Erturk et al. (2016) investigated the tautomeric behavior of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide. Using spectroscopic methods, they found that this molecule exhibited traces of both amino and imino conformers, suggesting its pharmaceutical and biological relevance (Erturk, Gumus, Dikmen, & Alver, 2016).
Derivatization Reagents in Liquid Chromatography
Santa (2010) explored the use of p-(dimethylamino)phenyl isothiocyanate as a derivatization reagent for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. This reagent was effective in separating and detecting derivatives of amines (Santa, 2010).
Chiral Solvating Agent for Enantiodifferentiation
Recchimurzo et al. (2020) compared thiourea derivatives as chiral solvating agents for enantiodiscrimination of derivatized amino acids using NMR spectroscopy. They found a particular thiourea derivative to be effective in differentiating NMR signals of enantiomeric substrates, enhancing understanding in stereochemistry (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).
Properties
IUPAC Name |
1-amino-3-[4-(dimethylamino)phenyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c1-13(2)8-5-3-7(4-6-8)11-9(14)12-10/h3-6H,10H2,1-2H3,(H2,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTRWRZGFTVYAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508096 |
Source
|
Record name | N-[4-(Dimethylamino)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76609-49-9 |
Source
|
Record name | N-[4-(Dimethylamino)phenyl]hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76609-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Dimethylamino)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00508096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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